3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
3,4-Dimethoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a benzamide derivative featuring a chromen-4-one (chromone) core substituted at position 2 with a 4-methoxyphenyl group and at position 6 with a 3,4-dimethoxybenzamide moiety. Chromone derivatives are well-studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The compound’s structure combines electron-donating methoxy groups on both the benzamide and chromone rings, which may enhance its stability and binding affinity to biological targets.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-29-18-8-4-15(5-9-18)23-14-20(27)19-13-17(7-11-21(19)32-23)26-25(28)16-6-10-22(30-2)24(12-16)31-3/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBDJHKZLIVXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3,4-Dimethoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound that belongs to the class of benzamides and is characterized by the presence of a chromenyl group. This compound has garnered interest due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties. This article explores its biological activity based on various studies and findings.
| Property | Details |
|---|---|
| Molecular Formula | C18H15NO5 |
| Molecular Weight | 325.3 g/mol |
| IUPAC Name | 3,4-dimethoxy-N-(2-oxochromen-3-yl)benzamide |
| InChI | InChI=1S/C18H15NO5/c1-22-15-8... |
| SMILES | COC1=C(C=C(C=C1)C(=O)NC2=CC3=... |
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzoyl chloride with 3-amino-2-oxo-2H-chromene in the presence of a base like triethylamine in an organic solvent such as dichloromethane. The product is purified through recrystallization or chromatography techniques .
Antioxidant Activity
The compound exhibits significant antioxidant properties attributed to its ability to scavenge free radicals and chelate metal ions. Various studies have shown that compounds with similar structural features demonstrate effective DPPH radical scavenging activity, indicating a potential protective role against oxidative stress .
Antibacterial Activity
Research indicates that this compound may possess antibacterial properties. Its mechanism likely involves interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. Similar chromenyl derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also exhibit comparable activity .
Anticancer Potential
Preliminary studies suggest that compounds related to this compound may have anticancer effects. For example, thiazole-bearing derivatives have demonstrated significant cytotoxicity against cancer cell lines such as Jurkat and A-431. The structure–activity relationship (SAR) analysis indicates that specific substitutions can enhance activity against cancer cells .
Case Studies
- Cholinesterase Inhibition : A study evaluated related compounds for their inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While specific data for the target compound is lacking, similar structures showed moderate inhibition levels (IC50 values ranging from 10.4 μM to 24.3 μM) .
- Antioxidant Studies : Compounds with similar methoxy substitutions have been assessed for their antioxidant capabilities using DPPH assays. Results indicated notable scavenging activity correlating with the presence of electron-donating groups like methoxy .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural uniqueness lies in its substitution pattern. Key comparisons with similar derivatives include:
Table 1: Structural Comparison of Chromone-Benzamide Derivatives
Substituent Impact Analysis :
- Methoxy Groups: The target compound’s 3,4-dimethoxybenzamide and 4-methoxyphenyl chromone substituents likely improve solubility and electron density compared to non-polar analogues (e.g., F264-0317’s methyl group) .
- Chromone Substitution : The 2-(4-methoxyphenyl) group on the chromone ring distinguishes it from 6s (), which lacks chromone substitution. This modification may influence π-π stacking interactions in biological systems .
Table 2: Comparative Physical Data
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
